4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine is a useful research compound. Its molecular formula is C13H9FN4S and its molecular weight is 272.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Crystallographic Studies
Studies involving compounds similar to 4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine often focus on their photophysical properties and crystal structures. For example, research on integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems revealed insights into intramolecular charge transfer (ICT) fluorophores, demonstrating how substituents affect molecular and photophysical properties in both solution and solid states. These compounds, characterized by high fluorescence quantum yields and sensitivity to solvent polarity, have implications for the design of materials in science applications, such as fluorescent indicators for water content in organic solvents (Tigreros, Macías, & Portilla, 2021).
Fluorescent Properties for Sensing Applications
Research into the fluorescent properties of pyrimidine derivatives has led to the development of biomarkers and photochemical sensors. The ability of these compounds to emit light in various conditions, including dilutions in organic solvents and different pH levels, underscores their potential as tools for biological and chemical sensing. The synthesis and evaluation of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, in particular, have shown enhanced fluorescence intensity, opening avenues for their use in imaging and diagnostic applications (Velázquez-Olvera et al., 2012).
Synthesis and Evaluation of Novel Compounds
The synthesis of novel fluorinated thiazolo[4, 5‐d]pyrimidines has been explored for their anticancer activity, highlighting the therapeutic potential of such compounds. The detailed evaluation of these compounds against human tumor cell lines provides a foundation for further drug development efforts aimed at targeting specific cancers (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).
Anti-inflammatory and Antinociceptive Activities
The design and synthesis of thiazolo[3,2-a]pyrimidine derivatives using 4-fluoroaniline have been investigated for their anti-inflammatory and antinociceptive activities. Compounds exhibiting significant activity in these areas could lead to new treatments for inflammation and pain, highlighting the pharmaceutical applications of this compound-related structures (Alam, Khan, Siddiqui, & Ahsan, 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPILPBIDWYFJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.